Terephthalic-carboxy-13C2 acid (CAS 121191-53-5) is a highly specialized isotopologue of 1,4-benzenedicarboxylic acid in which both carboxylate carbons are enriched to 99 atom % 13C. As the foundational building block for polyethylene terephthalate (PET) and a ubiquitous linker in metal-organic frameworks (MOFs) such as UiO-66 and MIL-53, terephthalic acid's reactivity and coordination behavior are entirely governed by its carboxy groups. By specifically labeling these functional sites, this compound provides an essential procurement baseline for advanced analytical workflows. It delivers a precise +2 Da mass shift for isotope-dilution mass spectrometry and a ~90-fold enhancement in 13C NMR sensitivity at the exact sites of metal coordination or polymerization, making it a critical precursor for structural characterization, metabolic tracing, and absolute quantification assays where unlabeled or ring-labeled analogs fall short [1].
Substituting Terephthalic-carboxy-13C2 acid with standard unlabeled terephthalic acid, deuterated analogs (Terephthalic-d4 acid), or ring-labeled variants compromises both quantitative accuracy and structural resolution. Unlabeled terephthalic acid relies on the 1.1% natural abundance of 13C, which renders the dynamic tracking of MOF dissolution or surface grafting practically invisible in 13C NMR against high-background matrices. While Terephthalic-d4 acid provides a +4 Da mass shift for mass spectrometry, deuterium labels frequently induce chromatographic isotope effects—slight shifts in retention time during liquid chromatography—that lead to differential matrix suppression and quantification errors. Furthermore, ring-13C6 labeling fails to enhance the NMR signal of the carboxylate carbons, which are the actual sites of metal coordination and esterification. Procurement of the carboxy-13C2 specific isotopologue is therefore mandatory for workflows requiring exact co-elution in LC-MS/MS or direct spectroscopic observation of the binding interfaces [1].
In the synthesis and stability testing of Zr-based MOFs like UiO-66, tracking the release or exchange of the terephthalate linker in the presence of modulators (e.g., benzoic acid) is critical for defect engineering. Terephthalic-carboxy-13C2 acid provides a 99 atom % 13C enrichment at the coordinating carbons, yielding a ~90-fold signal enhancement in 13C NMR compared to natural abundance. This allows for the rapid, quantitative detection of liberated linker at micromolar concentrations without interference from the solvent or modulator. Unlabeled terephthalic acid would require prohibitively long acquisition times (>8,000x longer) to achieve equivalent signal-to-noise, making dynamic kinetic tracking impossible [1].
| Evidence Dimension | 13C NMR signal-to-noise ratio and acquisition time for carboxylate tracking |
| Target Compound Data | 99 atom % 13C yields ~90x signal enhancement; enables real-time kinetic tracking. |
| Comparator Or Baseline | Unlabeled TPA (1.1% 13C) requires >8,000x longer acquisition time for equivalent S/N. |
| Quantified Difference | ~90-fold signal enhancement and elimination of background interference. |
| Conditions | 13C NMR monitoring of UiO-66 nanocrystal dissolution in benzoic acid/DMF solutions. |
Enables researchers and material scientists to quantitatively measure MOF stability, linker exchange rates, and defect formation in real-time.
For the absolute quantification of terephthalic acid in complex matrices—such as enzymatic PET depolymerization assays or environmental metabolomics—an internal standard must perfectly mimic the target analyte. Terephthalic-carboxy-13C2 acid provides a clean +2.006 Da mass shift (m/z 167.03 [M-H]-) while maintaining 100% chromatographic co-elution with native terephthalic acid. In contrast, deuterated standards like Terephthalic-d4 acid can exhibit measurable retention time shifts in reverse-phase LC due to the deuterium isotope effect, exposing the standard and analyte to different matrix suppression environments and skewing quantitative results [1].
| Evidence Dimension | Chromatographic co-elution and matrix effect compensation |
| Target Compound Data | Carboxy-13C2 maintains exact co-elution with native TPA, ensuring identical ionization efficiency. |
| Comparator Or Baseline | Terephthalic-d4 acid can exhibit retention time offsets (deuterium isotope effect), leading to differential matrix suppression. |
| Quantified Difference | Elimination of retention time drift and matrix-dependent quantification errors. |
| Conditions | Reverse-phase LC-MS/MS quantification of TPA in biological or environmental matrices. |
Ensures highest-accuracy quantification of TPA in commercial PET recycling assays and metabolic studies by eliminating isotopic retention shifts.
When functionalizing nanomaterials (e.g., carbon nanotubes) or determining the exact coordination geometry in novel coordination polymers, the binding mode of the carboxylate group must be directly observed. Using Terephthalic-carboxy-13C2 acid directly labels the reactive sites, allowing precise measurement of the carbonyl chemical shift (typically 170–175 ppm) in solid-state 13C NMR to distinguish between monodentate, bidentate, or bridging coordination. Ring-13C6-labeled terephthalic acid only labels the aromatic core, which experiences minimal chemical shift perturbation (<2 ppm) upon binding, making it an inferior precursor for studying interfacial coordination[1].
| Evidence Dimension | Chemical shift sensitivity to binding mode in solid-state NMR |
| Target Compound Data | Carboxy-13C2 directly reports coordination geometry via primary chemical shift changes at the binding site. |
| Comparator Or Baseline | Ring-13C6 TPA exhibits <2 ppm shift perturbation, failing to clearly resolve carboxylate binding modes. |
| Quantified Difference | Direct vs. secondary observation of the coordination interface. |
| Conditions | Solid-state 13C NMR characterization of covalently grafted or metal-coordinated TPA. |
Provides material scientists with definitive proof of covalent attachment and coordination geometry, which is critical for validating novel catalysts or functionalized materials.
Used as a premium internal standard in LC-MS/MS to accurately quantify the release of terephthalic acid during the enzymatic breakdown of polyethylene terephthalate (PET) by engineered PETases, avoiding the retention time shifts associated with deuterated standards [1].
Employed as a labeled precursor to synthesize Zr-MOFs (e.g., UiO-66) or track their dissolution kinetics via 13C NMR, allowing researchers to quantify linker release in the presence of competing modulators [2].
Utilized to functionalize carbon nanotubes or nanoparticles, enabling solid-state 13C NMR to unambiguously confirm covalent ester or amide linkages at the carboxy sites against a high carbon background [3].
Applied in stable isotope-resolved metabolomics (SIRM) to trace the metabolic fate of terephthalic acid through the tricarboxylic acid (TCA) cycle in fungi and bacteria engineered for environmental bioremediation [4].
Irritant